molecular formula C11H14N2O4 B8614373 2,2'-{[(4-Aminophenyl)methyl]azanediyl}diacetic acid CAS No. 76268-68-3

2,2'-{[(4-Aminophenyl)methyl]azanediyl}diacetic acid

Cat. No. B8614373
CAS RN: 76268-68-3
M. Wt: 238.24 g/mol
InChI Key: KTMIDCDOMDQZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-{[(4-Aminophenyl)methyl]azanediyl}diacetic acid is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-{[(4-Aminophenyl)methyl]azanediyl}diacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-{[(4-Aminophenyl)methyl]azanediyl}diacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

76268-68-3

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

2-[(4-aminophenyl)methyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C11H14N2O4/c12-9-3-1-8(2-4-9)5-13(6-10(14)15)7-11(16)17/h1-4H,5-7,12H2,(H,14,15)(H,16,17)

InChI Key

KTMIDCDOMDQZOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(CC(=O)O)CC(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Para-nitrobenzyliminodiacetic acid (1.g, 3.08 nmoles) and Milli-Q® water (55 ml) were combined. The pH of the resultant solution was adjusted to 11.5 by the addition of 10 N NaOH solution. Palladium catalyst (5% palladium on carbon, 700 mg) was added under a hydrogen atmosphere. The reaction mixture was stirred for approximately 6 hours and then filtered through glass sinters and a 0.45 micron Millex filter. The pH of the filtrate was adjusted to below 2 with 1 N HCl and then taken to dryness in vacuo. The residue was dissolved in Milli-Q® water (10 ml) and stored at -70° C. in 1 ml aliquots until further use. Nuclear magnetic resonance confirmed the structure (300 mHz, CDCl3) δ3.268(4H), 3.591(2H); 4.321(2H), 4.741(solvent); 6.822-6.850 (2H); 7.142-7.170 (2H). 13Carbon confirms the structure, δ45.09(1C); 61.05(1 C); 61.153(2C); 119.389 (2C); 131.295 (2C); 131.568 (1C); 148.104 (1C), 176.7 (1C); 181.843 (2C).
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